2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide

Proteasome Inhibition Chymotrypsin-like Activity Biochemical Assay

2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide (CAS 1448069-53-1) is a small-molecule sulfamoyl benzamide derivative featuring a but-2-yn-1-yloxy linker between the benzamide core and a terminal N,N-dimethylsulfamoyl group. This compound has been indexed in authoritative chemical biology databases including ChEMBL (CHEMBL3233445) and BindingDB (BDBM50007722), indicating curated bioactivity data exist for target engagement profiling.

Molecular Formula C13H17N3O4S
Molecular Weight 311.36
CAS No. 1448069-53-1
Cat. No. B2473113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide
CAS1448069-53-1
Molecular FormulaC13H17N3O4S
Molecular Weight311.36
Structural Identifiers
SMILESCN(C)S(=O)(=O)NCC#CCOC1=CC=CC=C1C(=O)N
InChIInChI=1S/C13H17N3O4S/c1-16(2)21(18,19)15-9-5-6-10-20-12-8-4-3-7-11(12)13(14)17/h3-4,7-8,15H,9-10H2,1-2H3,(H2,14,17)
InChIKeyAGCUFCLKOQEXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide (CAS 1448069-53-1) Compound Profile and Procurement Context


2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide (CAS 1448069-53-1) is a small-molecule sulfamoyl benzamide derivative featuring a but-2-yn-1-yloxy linker between the benzamide core and a terminal N,N-dimethylsulfamoyl group . This compound has been indexed in authoritative chemical biology databases including ChEMBL (CHEMBL3233445) and BindingDB (BDBM50007722), indicating curated bioactivity data exist for target engagement profiling [1]. The compound belongs to a broader class of sulfamoyl benzamide analogs that have been investigated in patent literature for cannabinoid receptor modulation and as NTPDase inhibitors, suggesting potential research tool applications in neuroinflammation and purinergic signaling pathways [2]. For procurement purposes, the compound is available as a research-grade chemical from multiple commercial vendors, though primary literature documentation of its pharmacology remains limited.

Why Generic Substitution Risks Failure for 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide in Research Applications


Sulfamoyl benzamide derivatives exhibit steep structure-activity relationships where seemingly minor modifications—such as N-substitution pattern on the sulfamoyl group, linker hybridization (alkyne vs. alkane), or benzamide ring substitution—can drastically alter target selectivity, off-target liability, and metabolic stability [1]. Specifically, the but-2-yn-1-yloxy linker in this compound provides a rigid, electron-rich alkyne spacer that is geometrically and electronically distinct from saturated alkyl or amide-linked analogs, potentially affecting binding poses at proteasome or purinergic targets. The N,N-dimethyl substitution on the sulfamoyl moiety further differentiates it from mono-methyl, unsubstituted sulfamoyl, or sulfonamide-containing benzamides. Procuring a generic sulfamoyl benzamide without confirming the exact linker and substitution pattern risks introducing confounding variables into structure-activity relationship studies, target engagement assays, or in vivo pharmacokinetic evaluations. The limited public data on this specific compound underscores the need for procurement of the exact structure rather than a nominal class-level analog, as bioactivity cannot be assumed to transfer across structural variants without direct comparative evidence [2].

Quantitative Performance Evidence for 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide Against Closest Analogs


Proteasome Beta 5 Subunit Inhibitory Activity: Quantitative Comparison with Class-Level Baseline

2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide demonstrates measurable inhibitory activity against the chymotrypsin-like (beta 5) subunit of the human 20S proteasome with a Ki of 330 nM [1]. This value places it in the mid-to-low potency range among synthetic proteasome inhibitors, which typically span from low nanomolar (e.g., carfilzomib Ki ~ 5 nM) to high micromolar. While direct head-to-head data against the closest structural analogs are not publicly available, class-level inference indicates that sulfamoyl-containing benzamides lacking the alkyne linker generally show >10 µM IC50 or no detectable inhibition in similar proteasome assays [2]. The rigid but-2-yn-1-yloxy spacer may contribute to the observed binding by pre-organizing the pharmacophore in a conformation complementary to the S1 specificity pocket. Quantified difference: This compound Ki = 330 nM vs. generic sulfamoyl benzamide class baseline >10 µM (estimated >30-fold differentiation).

Proteasome Inhibition Chymotrypsin-like Activity Biochemical Assay

Structural Differentiation from Cannabinoid Receptor-Focused Sulfamoyl Benzamides: Linker Rigidity and Substitution Pattern

The sulfamoyl benzamide scaffold has been extensively patented for cannabinoid receptor modulation, exemplified by the Markush structures in US20060079557A1 [1]. Key differentiating features of the target compound relative to representative cannabinoid-focused analogs include: (1) the but-2-yn-1-yloxy linker vs. saturated alkyl or amide linkers common in CB2-selective series; (2) the N,N-dimethylsulfamoyl terminal group vs. 4-substituted benzamide or heteroaryl sulfamoyl groups; and (3) the 2-oxybenzamide connectivity vs. 4-substitution patterns typical of CB2 agonists. These structural differences are significant because the alkyne linker introduces π-electron character and restricted rotational freedom that alters the vector of the sulfamoyl pharmacophore relative to the benzamide core. In the CB2 series, compounds with flexible alkyl linkers (e.g., compound 27 in the Aladdin literature set) achieved 120-fold functional selectivity for CB2 over CB1, whereas the rigid alkyne in the target compound would de-prioritize cannabinoid receptor binding based on unfavorable entropic and geometric fit . The compound's proteasome inhibition activity (Ki 330 nM) further supports functional divergence from the cannabinoid-targeted analogs.

Cannabinoid Receptor CB2 Selectivity Structural Alert

NTPDase Inhibitor Chemical Space and Target Engagement Potential

Sulfamoyl benzamide derivatives have been recently evaluated as selective inhibitors of human NTPDases (ectonucleotidases), a target family implicated in thrombosis, diabetes, inflammation, and cancer [1]. The study by Zaigham et al. (2023) demonstrated that specific sulfamoyl benzamides with optimized N-substitution and linker geometry achieve low micromolar IC50 values against h-NTPDase isoforms. While the target compound (CAS 1448069-53-1) was not explicitly tested in this publication, its structural features—particularly the N,N-dimethylsulfamoyl group and the alkyne linker—align with the pharmacophore requirements identified in the SAR analysis: a hydrogen bond acceptor-capable sulfamoyl group, an aromatic benzamide core for π-stacking with active site residues, and a linker that permits optimal distance between these motifs. The proteasome inhibition data (Ki 330 nM) provides a quantitative benchmark that distinguishes this compound from NTPDase-optimized analogs, which typically lack proteasome activity. Researchers can leverage this dual-target potential or use the known proteasome activity as a selectivity counter-screen when employing the compound in NTPDase-related investigations.

NTPDase Inhibition Ectonucleotidase Purinergic Signaling

High-Value Research Application Scenarios for 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide (CAS 1448069-53-1)


Biochemical Probe for Ubiquitin-Proteasome Pathway Mechanistic Studies

The validated proteasome beta 5 subunit inhibitory activity (Ki = 330 nM) positions this compound as a moderate-affinity chemical probe for investigating proteasome-dependent degradation pathways. Researchers can use it in cell-free systems (Suc-Leu-Leu-Val-Tyr-AMC hydrolysis assay) to modulate chymotrypsin-like proteasome activity without the profound cytotoxicity of high-potency clinical proteasome inhibitors like carfilzomib. The compound's structural divergence from canonical peptide-based or epoxyketone inhibitors may provide a novel chemotype for proteasome ligand co-crystallization studies [1].

Selectivity Counter-Screen in NTPDase Inhibitor Development Programs

For laboratories developing sulfamoyl benzamide-based NTPDase inhibitors for thrombotic or inflammatory disease models, this compound serves as a critical selectivity control. Its known proteasome activity (Ki 330 nM) provides a benchmark for assessing off-target effects that may confound NTPDase-mediated phenotypic readouts. Comparative testing against NTPDase-optimized analogs (e.g., from Zaigham et al. 2023) enables structure-selectivity relationship mapping to guide lead optimization toward NTPDase-selective candidates [2].

Medicinal Chemistry Starting Point for Alkyne-Containing Sulfamoyl Benzamide Optimization

The but-2-yn-1-yloxy linker is a synthetically versatile handle that enables further diversification via click chemistry (copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling. This compound can serve as a late-stage intermediate or a core scaffold for parallel library synthesis aimed at improving potency against the proteasome or expanding target coverage to related enzyme families. Quantified baseline activity (Ki 330 nM) provides a reference point for tracking SAR improvements during iterative medicinal chemistry campaigns [1].

Cross-Target Pharmacology Studies Differentiating Cannabinoid vs. Proteasome Pathways

Given the extensive patenting of sulfamoyl benzamides as cannabinoid CB2 agonists, this compound's divergent proteasome activity offers a unique tool for dissecting pathway-specific effects. Researchers evaluating sulfamoyl benzamide libraries in neuroinflammation or pain models can use this compound to experimentally separate proteasome-dependent vs. CB2-mediated outcomes, reducing target deconvolution ambiguity when interpreting phenotypic screening results [3].

Quote Request

Request a Quote for 2-((4-((N,N-dimethylsulfamoyl)amino)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.